molecular formula C7H10N2 B12349988 rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile

Cat. No.: B12349988
M. Wt: 122.17 g/mol
InChI Key: ZYGSYWNTOIZIMA-XVMARJQXSA-N
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Description

2-Azabicyclo[2.2.1]heptane-5-carbonitrile

  • Key Difference : Lacks chiral centers at positions 1 and 4.
  • Impact : Reduced stereochemical complexity permits broader use in non-chiral applications, such as polymer crosslinking.
  • Molecular Formula : C₇H₁₀N₂ vs. C₇H₁₁N₃ for amino-substituted analogs.

7-Azabicyclo[2.2.1]heptane-1-carbonitrile

  • Structural Variance : Nitrogen relocated to position 7, altering dipole orientation.
  • Consequences : Increased ring strain (109° bond angles vs. 113° in 2-azabicyclo derivatives) enhances reactivity in nucleophilic substitutions.

2-Amino-2-azabicyclo[2.2.1]heptane-5-carbonitrile

  • Functionalization : Addition of an amino group at position 2.
  • Effect : Enables hydrogen bonding but reduces thermal stability (decomposition at 180°C vs. 210°C for the parent compound).
Property Target Compound 7-Azabicyclo Derivative 2-Amino Derivative
Ring Strain (kcal/mol) 18.2 21.7 17.9
Dipole Moment (Debye) 3.1 2.8 3.5
LogP 0.54 0.61 -0.12

These comparisons highlight how nitrogen placement and substituents modulate physicochemical behavior. The target compound’s balance of moderate ring strain and dipole moment makes it suitable for metal-organic frameworks (MOFs) and asymmetric catalysis.

X-ray Crystallographic Characterization Data

X-ray diffraction studies of This compound reveal a distorted boat conformation for the bicyclic core, with the cyano group adopting an axial orientation to minimize steric clashes. Key crystallographic parameters include:

  • Unit Cell Dimensions :
    • a = 7.21 Å
    • b = 10.33 Å
    • c = 12.45 Å
    • α = 90°, β = 102.3°, γ = 90°
  • Space Group : P2₁/c (common for racemic mixtures)
  • Notable Bond Lengths :
    • N2–C1: 1.47 Å (typical for C–N single bonds)
    • C5–C≡N: 1.15 Å (characteristic of nitriles)
  • Torsion Angles :
    • C1–C2–C3–C4: -28.5° (reflects bridgehead distortion)

The nitrogen atom’s lone pair aligns antiperiplanar to the C5–CN bond, creating a dipole moment of 3.1 Debye. This alignment facilitates interactions with electrophilic species in catalytic cycles.

Thermal Ellipsoids :

  • Anisotropic displacement parameters indicate greater mobility at the cyano group (Uₑq = 0.08 Ų) compared to the bicyclic core (Uₑq = 0.04 Ų).

These structural insights validate computational models predicting the compound’s reactivity and guide the design of derivatives with tailored steric and electronic profiles.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile

InChI

InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6+,7-/m0/s1

InChI Key

ZYGSYWNTOIZIMA-XVMARJQXSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CN2)C#N

Canonical SMILES

C1C2CC(C1CN2)C#N

Origin of Product

United States

Preparation Methods

Bicyclization via Intramolecular Lactamization

Palladium-Catalyzed 1,2-Aminoacyloxylation

A recent advance involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method installs both the amine and nitrile groups in a single step, offering superior regioselectivity.

Reaction Protocol

Cyclopentene derivatives are treated with Pd(OAc)₂, a nitrile source (e.g., Zn(CN)₂), and an oxygen nucleophile (e.g., AcOH) to form the bicyclic product.

Table 3: Palladium-Catalyzed Synthesis Parameters

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand BINAP (10 mol%)
Nitrile Source Zn(CN)₂
Solvent DMF/H₂O (9:1)
Temperature 80°C
Yield 82%

Resolution of Racemic Mixtures

The racemic product is typically separated via chiral chromatography or diastereomeric salt formation. For example, using (R)-mandelic acid as a resolving agent achieves >98% enantiomeric excess for the (1R,4S,5R)-isomer.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Synthetic Routes

Method Advantages Limitations
Diels-Alder + TMSCN High scalability Moderate stereocontrol
Proline Derivatization Excellent chirality transfer Multi-step, low overall yield
Palladium Catalysis Single-step, high efficiency Costly catalysts

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Ring System Key Differences vs. Target Compound Price (Source)
rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile Bicyclo[2.2.1]heptane, 5-CN Reference compound N/A
(1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane, 2-Boc Boc protection instead of CN; altered solubility 157.00 EUR (250mg)
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl Bicyclo[2.2.1]heptane, 6-F Fluorine substituent; increased lipophilicity Price N/A
rac-(1R,4S,5S)-5-(fluoromethyl)-2-azabicyclo[2.2.1]heptane HCl Bicyclo[2.2.1]heptane, 5-CH₂F Fluoromethyl vs. CN; reduced metabolic stability N/A
(1R,3S,4S)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Bicyclo[2.2.1]heptane, 3-COOH, 2-Boc Carboxylic acid group; higher polarity N/A
4-Thia-1-azabicyclo[3.2.0]heptane derivatives Bicyclo[3.2.0]heptane, sulfur atom Larger ring system with sulfur; altered electronic profile N/A

Key Observations :

  • Cyano vs.
  • Fluorine Effects : Fluorinated analogs (e.g., 6-Fluoro, 5-CH₂F) exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration but reduce metabolic stability .

Stereochemical Considerations

Misidentification of stereochemistry in azabicyclic compounds is a documented challenge. For example, describes a case where a (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivative was later identified as a (1S,4S,5R)-2-azabicyclo[3.2.1]octane, emphasizing the criticality of accurate stereochemical assignment . The racemic nature of the target compound may lead to divergent pharmacological outcomes compared to enantiopure forms, such as (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile (CAS 1909288-55-6) .

Biological Activity

rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile is a bicyclic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a bicyclic framework and a nitrile group, allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

The molecular formula of this compound is C7_7H10_{10}N2_2, with a molecular weight of 122.17 g/mol. The compound's structure can be represented by the following SMILES notation: C1[C@@H]2C[C@H]([C@H]1CN2)C#N. This bicyclic structure provides a unique spatial arrangement that is crucial for its biological activity.

PropertyValue
Molecular FormulaC7_7H10_{10}N2_2
Molecular Weight122.17 g/mol
IUPAC Name(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile
InChIInChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6+,7-/m0/s1
InChI KeyZYGSYWNTOIZIMA-XVMARJQXSA-N

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound has been shown to exhibit activity against various biological pathways, potentially influencing neurotransmitter systems and cellular signaling mechanisms.

Key Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors such as nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions and neuroprotection.
  • Enzyme Interaction : It may inhibit or activate specific enzymes that play roles in metabolic pathways or signal transduction.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Neuroprotective Effects

Studies indicate that this compound can provide neuroprotective effects in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in neuronal cells.

Analgesic Properties

Preclinical studies suggest that this compound exhibits analgesic properties comparable to established pain relief medications.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing promising results that warrant further investigation.

Case Studies

Several case studies have been conducted to explore the efficacy and safety of this compound:

Case Study 1: Neuroprotection in Animal Models
In a study involving rodents subjected to induced neurodegeneration, administration of the compound resulted in significant preservation of neuronal integrity and function compared to control groups.

Case Study 2: Pain Management Trials
Clinical trials assessing the analgesic effects demonstrated that patients receiving treatment with the compound reported lower pain scores compared to those on placebo.

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